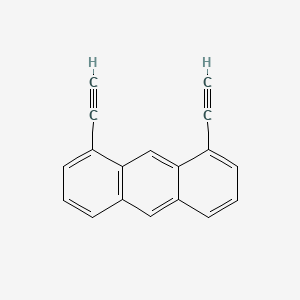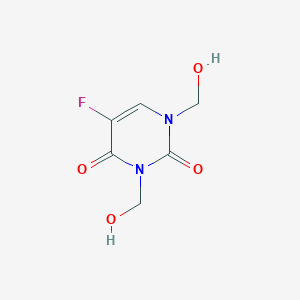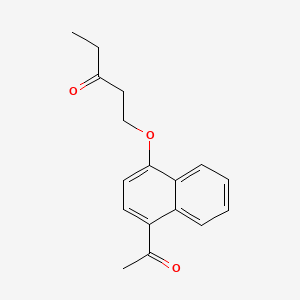
Bis(3-hydroxypropyl) nonanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-hydroxypropyl) nonanedioate, also known as bis(3-hydroxypropyl) azelaate, is a chemical compound with the molecular formula C15H28O6. It is an ester derived from nonanedioic acid (azelaic acid) and 3-hydroxypropyl alcohol. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(3-hydroxypropyl) nonanedioate can be synthesized through the esterification of nonanedioic acid with 3-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Nonanedioic acid+23-hydroxypropyl alcohol→Bis(3-hydroxypropyl) nonanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. One such method involves the transesterification of dimethyl nonanedioate with 3-hydroxypropyl alcohol in the presence of a catalyst. This process can be optimized to produce high yields of the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-hydroxypropyl) nonanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield ketones or carboxylic acids.
Reduction: Reduction of the ester groups can produce primary alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Bis(3-hydroxypropyl) nonanedioate has several applications in scientific research, including:
Materials Science: The compound is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the mechanical properties and stability of the final products.
Biomedical Applications: Its biocompatibility makes it suitable for use in medical devices and drug delivery systems.
Mecanismo De Acción
The mechanism of action of bis(3-hydroxypropyl) nonanedioate in its applications is primarily related to its chemical structure. The hydroxyl groups and ester linkages allow it to participate in various chemical reactions, forming cross-linked networks in polymers and enhancing the properties of materials. In biomedical applications, its biocompatibility and ability to form stable, non-toxic compounds are crucial for its effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-hydroxypropyl) terephthalate: Similar in structure but derived from terephthalic acid.
Bis(2-hydroxyethyl) terephthalate: Another similar compound, but with ethylene glycol as the alcohol component.
Uniqueness
Bis(3-hydroxypropyl) nonanedioate is unique due to its specific combination of nonanedioic acid and 3-hydroxypropyl alcohol, which imparts distinct properties such as enhanced flexibility and biocompatibility compared to other similar compounds .
Propiedades
Número CAS |
74623-98-6 |
|---|---|
Fórmula molecular |
C15H28O6 |
Peso molecular |
304.38 g/mol |
Nombre IUPAC |
bis(3-hydroxypropyl) nonanedioate |
InChI |
InChI=1S/C15H28O6/c16-10-6-12-20-14(18)8-4-2-1-3-5-9-15(19)21-13-7-11-17/h16-17H,1-13H2 |
Clave InChI |
LHZBAWPKOKCSKV-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)OCCCO)CCCC(=O)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
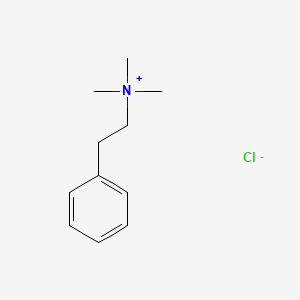
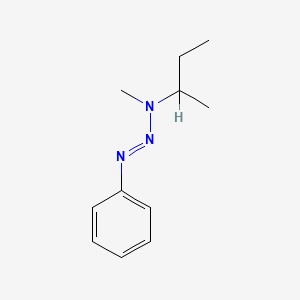


![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
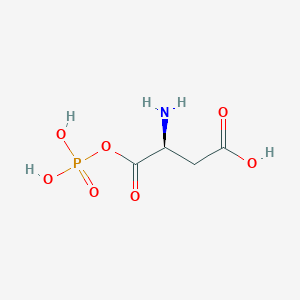
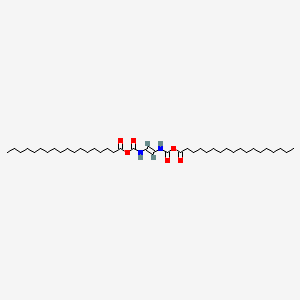

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
